molecular formula C23H27N7O3 B11090876 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](phenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](phenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11090876
M. Wt: 449.5 g/mol
InChI Key: DTXRSLKSPASORU-UHFFFAOYSA-N
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Description

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and a cyclohexane carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetylation: The tetrazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Phenylamine: The acetylated tetrazole is coupled with phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Formation of the Cyclohexanecarboxamide: The final step involves the reaction of the intermediate with 4-methoxyphenylcyclohexanecarboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

Uniqueness

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H27N7O3

Molecular Weight

449.5 g/mol

IUPAC Name

1-(N-[2-(5-aminotetrazol-1-yl)acetyl]anilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H27N7O3/c1-33-19-12-10-17(11-13-19)25-21(32)23(14-6-3-7-15-23)30(18-8-4-2-5-9-18)20(31)16-29-22(24)26-27-28-29/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,25,32)(H2,24,26,28)

InChI Key

DTXRSLKSPASORU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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